molecular formula C21H22O8 B14749284 Bannamurpanisin

Bannamurpanisin

Cat. No.: B14749284
M. Wt: 402.4 g/mol
InChI Key: QLVJRZMVFHRFAV-UHFFFAOYSA-N
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Description

Bannamurpanisin is a chemical compound classified as a flavone. It has the molecular formula C₂₁H₂₂O₈ and a molecular weight of 402.13147 g/mol . This compound is found in several plant species, including Aniba burchellii, Neoraputia alba, and Murraya paniculata . This compound is known for its potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bannamurpanisin can be synthesized through multi-step reactions involving specific reagents and conditions. One of the synthetic routes involves the use of 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,3-propanedione as a starting material. The reaction is carried out in the presence of sulfuric acid and acetic acid, followed by microwave irradiation . Another method involves the use of potassium hydroxide in pyridine, with the reaction carried out at ambient temperature .

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic routes to achieve high yields and purity. The process typically includes the use of column chromatography and thin-layer chromatography for the isolation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Bannamurpanisin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized flavone derivatives, while reduction can produce reduced flavone compounds.

Scientific Research Applications

Bannamurpanisin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bannamurpanisin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition occurs through the nuclear factor-kappa B (NF-κB) and janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways . By modulating these pathways, this compound can reduce inflammation and provide therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Bannamurpanisin is similar to other flavones, such as:

  • Exoticin
  • Methyl N-methyl anthranilate
  • Gardenin A
  • Gardenin C
  • Gardenin E

Uniqueness

What sets this compound apart from these similar compounds is its unique molecular structure and specific biological activities. While many flavones exhibit anti-inflammatory and antioxidant properties, this compound’s ability to inhibit IL-6 and TNF-α makes it particularly valuable in managing cytokine storms and related conditions .

Properties

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

5,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C21H22O8/c1-23-14-10-17(26-4)20(28-6)21-18(14)12(22)9-13(29-21)11-7-15(24-2)19(27-5)16(8-11)25-3/h7-10H,1-6H3

InChI Key

QLVJRZMVFHRFAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC

Origin of Product

United States

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